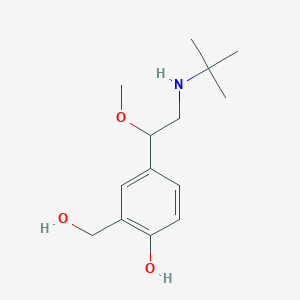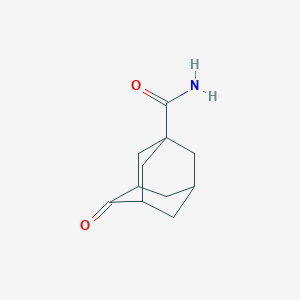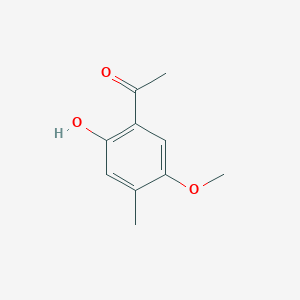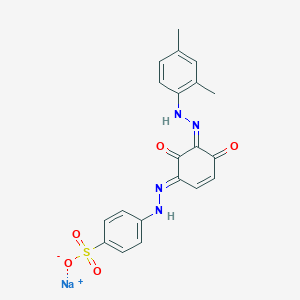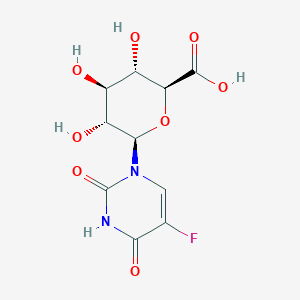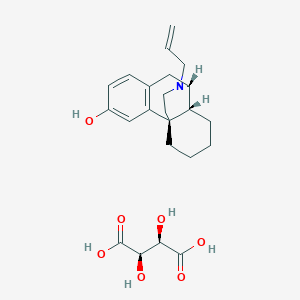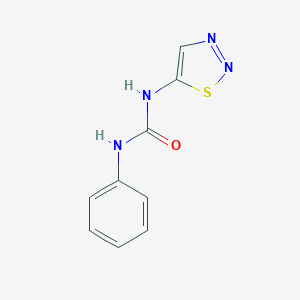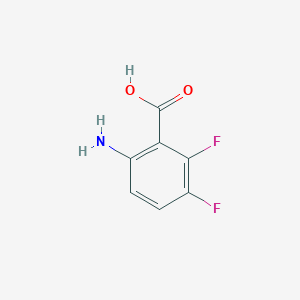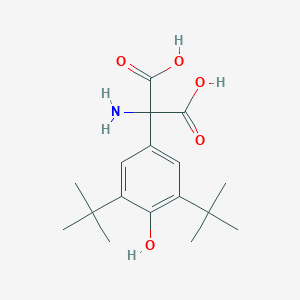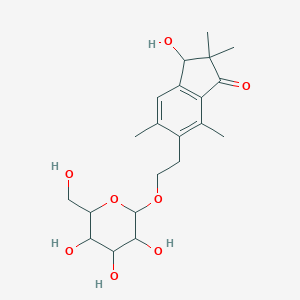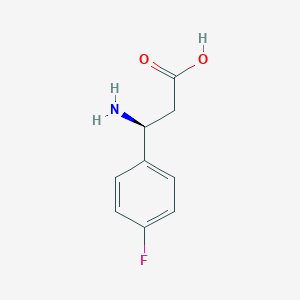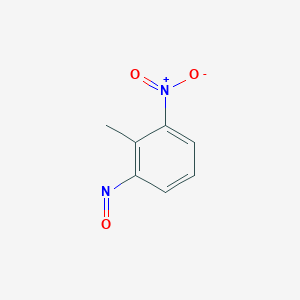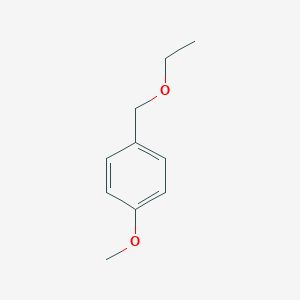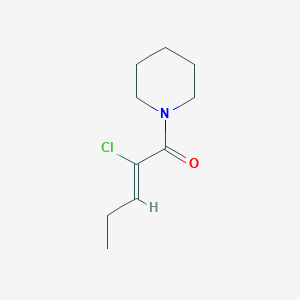
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one, also known as CCP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. CCP is a synthetic compound that belongs to the class of substituted enones and is used as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is not well understood. However, it is believed that (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one acts as an inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has also been shown to have antitumor and anti-inflammatory properties, although the exact mechanism of action is not clear.
Effets Biochimiques Et Physiologiques
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been shown to have various biochemical and physiological effects. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has also been shown to inhibit the activity of butyrylcholinesterase, which is an enzyme that is involved in the breakdown of butyrylcholine, another neurotransmitter. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been shown to have antitumor and anti-inflammatory properties, although the exact mechanism of action is not clear.
Avantages Et Limitations Des Expériences En Laboratoire
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has several advantages and limitations for lab experiments. One of the advantages of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is that it is a versatile building block that can be used for the synthesis of various pharmaceuticals and agrochemicals. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is also relatively easy to synthesize and purify. However, one of the limitations of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one. One of the future directions is to study the mechanism of action of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one in more detail. Another future direction is to design and synthesize new compounds based on (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one that have improved antitumor and anti-inflammatory properties. Additionally, future research could focus on the development of new synthetic methods for the synthesis of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one and its derivatives.
Méthodes De Synthèse
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one can be synthesized using various methods, including the aldol condensation reaction, Michael addition reaction, and the Wittig reaction. The most commonly used method for the synthesis of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is the aldol condensation reaction, which involves the reaction of 2-chloropentan-3-one with piperidine in the presence of a base such as potassium hydroxide. The reaction yields (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one as the major product, which can be purified using standard methods such as column chromatography.
Applications De Recherche Scientifique
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been extensively used in scientific research due to its potential application in various fields. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is a versatile building block that can be used for the synthesis of various pharmaceuticals and agrochemicals. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been used as a starting material for the synthesis of various antitumor and anti-inflammatory agents. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has also been used for the synthesis of various insecticides and herbicides.
Propriétés
Numéro CAS |
156002-14-1 |
|---|---|
Nom du produit |
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one |
Formule moléculaire |
C10H16ClNO |
Poids moléculaire |
201.69 g/mol |
Nom IUPAC |
(Z)-2-chloro-1-piperidin-1-ylpent-2-en-1-one |
InChI |
InChI=1S/C10H16ClNO/c1-2-6-9(11)10(13)12-7-4-3-5-8-12/h6H,2-5,7-8H2,1H3/b9-6- |
Clé InChI |
CPRBVYYRBRIRJI-TWGQIWQCSA-N |
SMILES isomérique |
CC/C=C(/C(=O)N1CCCCC1)\Cl |
SMILES |
CCC=C(C(=O)N1CCCCC1)Cl |
SMILES canonique |
CCC=C(C(=O)N1CCCCC1)Cl |
Synonymes |
Piperidine, 1-(2-chloro-1-oxo-2-pentenyl)-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



